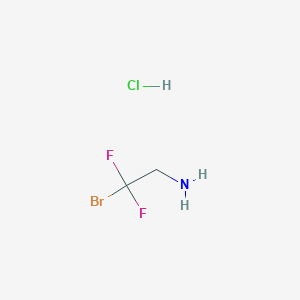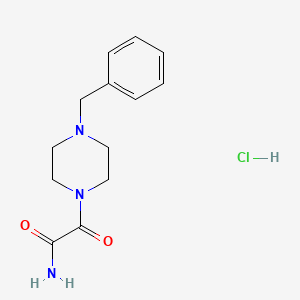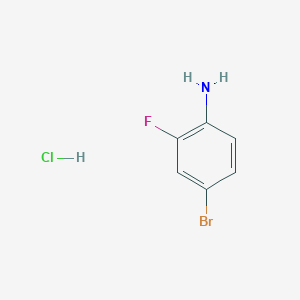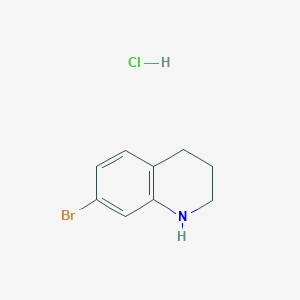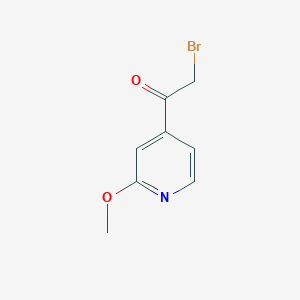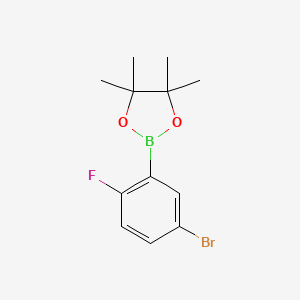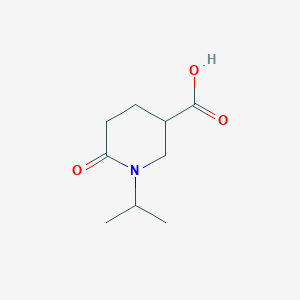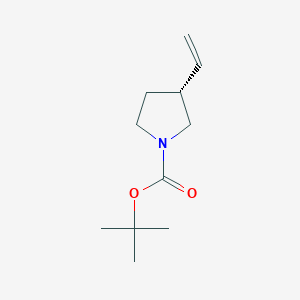
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
Descripción general
Descripción
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C11H19NO2 . It is a white crystalline solid with an average mass of 197.274 Da and a monoisotopic mass of 197.141586 Da .
Synthesis Analysis
The synthesis of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” involves intermediacy of one or more compounds . The exact process is detailed in various patents .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is defined by its molecular formula, C11H19NO2 . Further details about its structure can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” are complex and involve multiple intermediates . More information can be found in the referenced patents .Physical And Chemical Properties Analysis
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a white crystalline solid. It has a molecular weight of 197.28 . More detailed physical and chemical properties can be found in the referenced resources .Aplicaciones Científicas De Investigación
- Pyrrolidine derivatives, including ®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate , serve as effective organocatalysts in asymmetric reactions. They can promote various transformations, such as Michael additions, aldol reactions, and Mannich reactions. The chiral center in the pyrrolidine ring contributes to enantioselectivity, making it valuable for synthesizing complex molecules .
- The vinyl group in this compound allows it to participate in nucleophilic additions. Researchers use it as a building block for constructing more complex molecules. For instance, it can react with aldehydes or ketones to form β-amino acids or related derivatives .
- Chiral ligands play a crucial role in asymmetric catalysis. By modifying the vinylpyrrolidine moiety, scientists can create ligands that enhance the enantioselectivity of metal-catalyzed reactions. These ligands find applications in various transformations, such as hydrogenations and cross-coupling reactions .
- Vinylpyrrolidine derivatives are used in polymerization reactions. They can act as monomers for the synthesis of functional polymers. Researchers explore their potential in drug delivery systems, responsive materials, and other applications .
- The pyrrolidine scaffold is present in several bioactive compounds. Researchers investigate the biological properties of vinylpyrrolidine derivatives, aiming to develop new drugs. These compounds may exhibit antiviral, antibacterial, or antitumor activities .
- Vinylpyrrolidine-based chiral auxiliaries assist in asymmetric synthesis. They enable the preparation of enantiomerically pure compounds by controlling stereochemistry during reactions. Chemists use them in the synthesis of natural products and pharmaceutical intermediates .
- Vinylpyrrolidine derivatives can participate in cycloaddition reactions. For example, they may undergo [2+2+2] cycloadditions with other unsaturated compounds, leading to the formation of complex cyclic structures .
- Researchers explore vinylpyrrolidine-containing compounds for their potential in functional materials. These materials could find applications in sensors, optoelectronics, and catalysis .
Organocatalysis
Nucleophilic Additions
Synthesis of Chiral Ligands
Polymer Chemistry
Medicinal Chemistry
Chiral Auxiliaries
Cycloaddition Reactions
Functional Materials
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673132 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228312-14-8 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

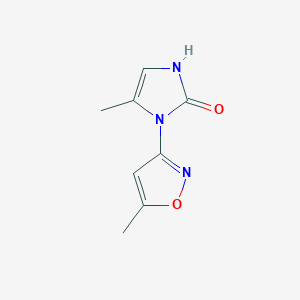
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)
